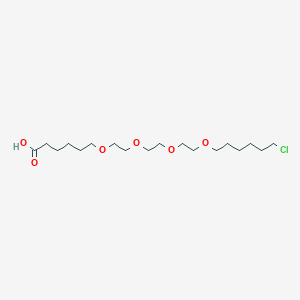

Cl-C6-PEG4-C3-COOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorohexyle-PEG4-C3-acide carboxylique implique plusieurs étapes, commençant par la préparation du segment chloroalcane et des segments de polyéthylène glycol. Le segment chloroalcane est généralement synthétisé par la chloration de l'hexanol, tandis que le segment de polyéthylène glycol est préparé par la polymérisation de l'oxyde d'éthylène . Ces segments sont ensuite liés ensemble par des réactions d'éthérification dans des conditions contrôlées, impliquant souvent l'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide chlorhydrique .

Méthodes de production industrielle

La production industrielle du chlorohexyle-PEG4-C3-acide carboxylique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et de systèmes à écoulement continu pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et assurer la stabilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorohexyle-PEG4-C3-acide carboxylique subit diverses réactions chimiques, notamment :

Réactions de substitution : Le segment chloroalcane peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles tels que les amines ou les thiols.

Estérification : Le groupe acide carboxylique peut réagir avec les alcools pour former des esters en conditions acides ou basiques.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants comprennent les amines, les thiols et les alcoolates.

Estérification : Les réactifs comprennent les alcools et les acides, avec des catalyseurs tels que l'acide sulfurique ou l'acide chlorhydrique.

Principaux produits

Applications De Recherche Scientifique

Le chlorohexyle-PEG4-C3-acide carboxylique est largement utilisé en recherche scientifique, en particulier dans le domaine des chimères de ciblage de la protéolyse (PROTAC). Ses applications comprennent :

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés pour la recherche et le développement.

Mécanisme d'action

Le chlorohexyle-PEG4-C3-acide carboxylique fonctionne comme un lieur dans les HaloPROTAC, facilitant la dégradation ciblée des protéines. Le mécanisme implique la formation d'un complexe ternaire entre la protéine cible, la chimère de ciblage de la protéolyse et une ligase E3 de l'ubiquitine . Ce complexe conduit à l'ubiquitination et à la dégradation subséquente de la protéine cible par le protéasome . Le segment chloroalcane du chlorohexyle-PEG4-C3-acide carboxylique joue un rôle crucial dans la liaison à la protéine cible, tandis que le segment de polyéthylène glycol fournit la flexibilité et la solubilité .

Mécanisme D'action

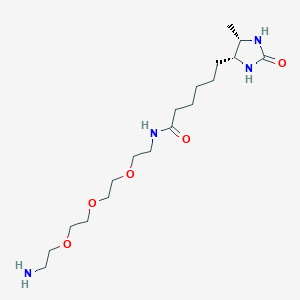

Cl-C6-PEG4-C3-COOH functions as a linker in HaloPROTACs, facilitating the targeted degradation of proteins. The mechanism involves the formation of a ternary complex between the target protein, the proteolysis targeting chimera, and an E3 ubiquitin ligase . This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The chloroalkane segment of this compound plays a crucial role in binding to the target protein, while the polyethylene glycol segment provides flexibility and solubility .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorohexyle-PEG4-C3-NH2 : Structure similaire, mais avec un groupe amine au lieu d'un groupe acide carboxylique.

Chlorohexyle-PEG4-C3-OH : Structure similaire, mais avec un groupe hydroxyle au lieu d'un groupe acide carboxylique.

Unicité

Le chlorohexyle-PEG4-C3-acide carboxylique est unique en raison de son groupe acide carboxylique, qui permet une fonctionnalisation et une conjugaison supplémentaires avec d'autres molécules. Cela le rend très polyvalent dans la synthèse de divers HaloPROTAC et d'autres composés spécialisés .

Propriétés

Formule moléculaire |

C18H35ClO6 |

|---|---|

Poids moléculaire |

382.9 g/mol |

Nom IUPAC |

6-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]hexanoic acid |

InChI |

InChI=1S/C18H35ClO6/c19-9-5-1-2-6-10-22-12-14-24-16-17-25-15-13-23-11-7-3-4-8-18(20)21/h1-17H2,(H,20,21) |

Clé InChI |

DQFXVBKFPVKFQX-UHFFFAOYSA-N |

SMILES canonique |

C(CCCCl)CCOCCOCCOCCOCCCCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)

![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)

![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)

![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)